N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes nucleophilic substitution with a piperazine derivative. The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine: shares structural similarities with other piperazine and pyrimidine derivatives.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: is another compound with a cyclopropyl group and a heterocyclic ring system.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
943059-86-7 |
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Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-6-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C12H19N5/c1-2-10(1)8-14-11-7-12(16-9-15-11)17-5-3-13-4-6-17/h7,9-10,13H,1-6,8H2,(H,14,15,16) |
InChI Key |
RIMPIHJVUNQMQN-UHFFFAOYSA-N |
SMILES |
C1CC1CNC2=CC(=NC=N2)N3CCNCC3 |
Canonical SMILES |
C1CC1CNC2=CC(=NC=N2)N3CCNCC3 |
Origin of Product |
United States |
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